molecular formula C9H10ClNS B1272750 Benzo[b]thiophen-3-ylmethanamine hydrochloride CAS No. 55810-74-7

Benzo[b]thiophen-3-ylmethanamine hydrochloride

Cat. No. B1272750
CAS RN: 55810-74-7
M. Wt: 199.7 g/mol
InChI Key: MIAPJPCDRSPNPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[b]thiophen-3-ylmethanamine hydrochloride is a compound that falls within the broader class of benzo[b]thiophene derivatives. These compounds are of significant interest due to their diverse applications in pharmaceuticals, materials science, and organic electronics. The benzo[b]thiophene core is a common motif in many small molecule pharmaceuticals and drug candidates, as well as in organic semiconducting materials .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives has been explored through various methods. One approach involves the reversible photocyclization of 1,2-bis(benzo[b]thiophen-3-yl)ethene derivatives to produce colored closed-ring forms, which are stable and fatigue-resistant . Another method includes a general and convenient synthesis of benzo[b]thiophenes through a one-pot procedure from o-halo-substituted ethynylbenzenes, which can yield various substituted derivatives . Additionally, a regiospecific synthetic strategy has been developed for the synthesis of chlorinated benzo[b]thiophenes via dichlorocarbene insertion and sigmatropic rearrangement . Gold(I)-NHC-catalyzed cyclization of 2-alkynyl thioanisoles has also been reported as an efficient method for synthesizing 2-substituted benzo[b]thiophenes .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives has been characterized by single-crystal X-ray analysis, revealing that these compounds have completely planar molecular structures and are packed in a herringbone arrangement . This planarity is crucial for their electronic properties and their application in organic electronics.

Chemical Reactions Analysis

Benzo[b]thiophene derivatives can undergo various chemical reactions. For instance, they can be used as building blocks for the design of new conjugated polymers, as demonstrated by the synthesis of 3,7-diiodo-2,6-di(thiophen-2-yl)benzo[1,2-b:4,5-b']difurans . Moreover, they can be functionalized through intramolecular copper-catalyzed S-arylation of in situ generated enethiolates to produce highly functionalized multisubstituted benzo[b]thiophenes and their hetero-fused analogues .

Physical and Chemical Properties Analysis

The physicochemical properties of benzo[b]thiophene derivatives have been elucidated using techniques such as cyclic voltammetry (CV) and UV-vis spectra. These studies have shown that benzo[b]thiophene derivatives exhibit photochromic properties, which are the ability to change color upon exposure to light, and these properties are thermally irreversible and fatigue resistant .

Scientific Research Applications

Carcinogenicity Evaluation

One of the scientific research applications of benzo[b]thiophene derivatives involves evaluating their potential carcinogenicity. Ashby et al. (1978) synthesized thiophene analogues of known carcinogens and assessed them for potential carcinogenicity using the Salmonella reverse-mutation assay and the cell-transformation assay. While the compounds showed consistent activity profiles with their known chemistry, suggesting potential carcinogenicity, doubts were cast on their ability to cause tumors in vivo, underscoring the importance of validating in vitro predictions with in vivo studies (Ashby et al., 1978).

Toxicity and Biodegradation of Organosulfur Compounds

Benzo[b]thiophenes are significant organosulfur compounds found in petroleum and fossil fuel products. Kropp and Fedorak (1998) conducted a comprehensive review of the types of organosulfur compounds in petroleum, including benzo[b]thiophenes. The review also summarized literature on the toxicity of condensed thiophenes and their biodegradation, focusing on metabolites identified in laboratory cultures. This research is crucial in understanding the environmental fate of these compounds and developing methods for their bioremediation (Kropp & Fedorak, 1998).

Mechanistic Study of Heterocycles Decomposition

Caldwell and Land (1997) studied the decomposition mechanism of thiophene on Pd(111) using laser-induced thermal desorption and Fourier-transform mass spectrometry. The study provided insights into the reaction pathways of thiophene and its interaction with surfaces, which is valuable in understanding its environmental and catalytic behaviors. It was found that thiophene decomposes via a C4H4 intermediate species, leading to sulfur deposition on the surface (Caldwell & Land, 1997).

Review of Thiophene Structure-Activity Relationships

Drehsen and Engel (1983) reviewed literature data on thiophene structure-activity relationships. The review covered various therapeutic properties indicated by specific biological test systems and analyzed the interchange of thiophene ring with various aromatic ring systems. This review is significant for understanding the medicinal chemistry aspects of thiophene derivatives (Drehsen & Engel, 1983).

Safety And Hazards

When handling Benzo[b]thiophen-3-ylmethanamine hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name

1-benzothiophen-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS.ClH/c10-5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAPJPCDRSPNPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380006
Record name 1-(1-Benzothiophen-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]thiophen-3-ylmethanamine hydrochloride

CAS RN

55810-74-7
Record name 1-(1-Benzothiophen-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-benzothiophen-3-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.